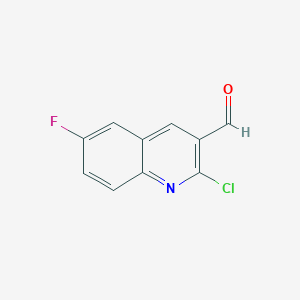

2-Chloro-6-fluoroquinoline-3-carbaldehyde

説明

Significance of the Quinoline (B57606) Nucleus in Drug Discovery and Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. numberanalytics.comnumberanalytics.com Its unique structure and versatile reactivity make it a privileged building block for creating complex molecules with significant biological activities. numberanalytics.com The presence of a nitrogen atom within the aromatic system influences its electronic properties, allowing for a wide array of chemical transformations, including electrophilic substitutions and metal-catalyzed cross-coupling reactions. numberanalytics.com This chemical versatility has established the quinoline nucleus as a fundamental component in the development of novel therapeutic agents and functional materials. numberanalytics.comnumberanalytics.com

The quinoline framework is prevalent in nature, forming the core structure of more than 200 identified biologically active quinoline and quinazoline (B50416) alkaloids. wikipedia.org These natural compounds are primarily found in various plant families, such as Rutaceae and Rubiaceae, but have also been isolated from microorganisms and animals. wikipedia.org

Historically, the most renowned quinoline alkaloid is quinine (B1679958), which was first isolated from the bark of the Cinchona tree in 1820 and became a pivotal treatment for malaria. nih.govmdpi.com Another significant natural quinoline is camptothecin, extracted from the Camptotheca acuminata tree, which is a potent anticancer agent. nih.govmdpi.com The discovery and study of these and other natural quinoline alkaloids, such as dictamnine (B190991) and robustine, have been instrumental in advancing drug development, particularly in the areas of infectious diseases and oncology. nih.govrsc.org

The quinoline moiety is a key constituent in a multitude of synthetic compounds utilized across the pharmaceutical and agrochemical sectors. numberanalytics.comnumberanalytics.com Its derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. biointerfaceresearch.com Prominent examples of synthetic quinoline-based drugs include the antimalarials chloroquine (B1663885) and mefloquine, and the antibacterial agent moxifloxacin. numberanalytics.combiointerfaceresearch.com

In the agrochemical industry, quinoline derivatives are employed in the formulation of pesticides, fungicides, and herbicides. numberanalytics.comnumberanalytics.com For instance, the oxidation of quinoline yields quinolinic acid, a precursor to an herbicide known as "Assert". wikipedia.org The broad utility of the quinoline scaffold underscores its economic and industrial importance, with significant annual production dedicated to the synthesis of these specialty chemicals. wikipedia.orgjetir.org

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound he named "Chinolein" through the distillation of quinine with potassium hydroxide. wikipedia.org It was later confirmed by August Hoffmann that these two substances were identical. wikipedia.org

The development of synthetic methods to construct the quinoline ring system was a significant milestone in organic chemistry. The Skraup synthesis, reported in 1880, was one of the earliest and most notable methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.com Subsequently, other named reactions like the Doebner-von Miller and Friedländer syntheses were developed, providing alternative routes to access diverse quinoline derivatives. numberanalytics.com These synthetic advancements have been crucial for the large-scale production of quinoline-based compounds for various applications, including dyes, solvents, and, most importantly, pharmaceuticals. wikipedia.orgbritannica.com

Position of 2-Chloro-6-fluoroquinoline-3-carbaldehyde within Substituted Quinoline Chemistry

This compound is a synthetically important intermediate belonging to the class of substituted quinolines. Its structure incorporates several key functional groups—a quinoline core, chloro and fluoro substituents, and a carbaldehyde (aldehyde) group—which collectively define its chemical behavior and potential applications. It serves as a versatile precursor in the synthesis of more complex heterocyclic systems. researchgate.netrsc.org

The compound's formal IUPAC name is this compound. sigmaaldrich.com It is also referred to as 2-Chloro-6-fluoroquinoline-3-carboxaldehyde. sigmaaldrich.comcrescentchemical.com The structure consists of a quinoline ring system with a chlorine atom at the C2 position, a fluorine atom at the C6 position, and an aldehyde group (-CHO) at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 749920-54-5 |

| Molecular Formula | C₁₀H₅ClFNO sigmaaldrich.com |

| Molecular Weight | 209.60 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES String | Fc1ccc2nc(Cl)c(C=O)cc2c1 sigmaaldrich.com |

| InChI Key | AWXUFNXARKHKDY-UHFFFAOYSA-N sigmaaldrich.com |

The synthesis of 2-chloroquinoline-3-carbaldehydes, including the 6-fluoro derivative, is often achieved through the Vilsmeier-Haack reaction. rsc.orgijsr.net This reaction typically involves treating an appropriate acetanilide (B955) derivative with a formylating agent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netrsc.org

The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a critical strategy in medicinal chemistry to modulate their physicochemical properties and enhance biological activity. researchgate.netrsc.org Halogenation can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.orgacs.org

In the context of the quinoline scaffold, halogenation has proven to be particularly impactful. The presence of a fluorine atom, especially at the 6-position, is known to significantly enhance the antibacterial activity of certain quinoline derivatives. biosynce.com Fluorine's high electronegativity and small size can alter the electronic distribution of the ring system and improve properties like membrane permeability. rsc.org

The chlorine atom at the C2 position is a key reactive site. It serves as a leaving group, facilitating nucleophilic substitution reactions. This allows the C2 position to be readily modified, enabling the synthesis of a diverse library of quinoline analogs with different functionalities. rsc.org For example, the 2-chloro group can be hydrolyzed to form the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, another important synthetic intermediate. rsc.org The combination of the electron-withdrawing effects of the halogens and the reactive aldehyde group makes this compound a highly versatile building block for developing new chemical entities with potential therapeutic applications. nih.gov

Overview of Synthetic Utility as a Versatile Intermediate

This compound is a bifunctional molecule that serves as a highly versatile intermediate in organic synthesis. Its value stems from the presence of two distinct reactive sites: a nucleophilically displaceable chlorine atom at the C-2 position and a reactive carbaldehyde (formyl) group at the C-3 position. nih.govniscpr.res.in This arrangement allows for a wide range of chemical transformations, making it a valuable building block for constructing more complex, polycyclic, and substituted quinoline systems. nih.govresearchgate.net

Synthesis

The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 6-fluoro derivative, is the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.com This reaction typically involves the cyclization of an appropriate N-arylacetamide with the Vilsmeier reagent, which is generated in situ from a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). niscpr.res.inrsc.orgresearchgate.net

The general procedure starts with a substituted acetanilide, in this case, 4-fluoroacetanilide. chemijournal.com Phosphorus oxychloride is added to a solution of the acetanilide in DMF at a low temperature (0–5°C), followed by heating. niscpr.res.inchemijournal.com This one-pot process involves formylation, chlorination, and cyclization to yield the desired this compound. researchgate.net

Table 1: Key Synthesis Reaction

| Reaction Name | Starting Materials | Reagents | Product | Key Features |

| Vilsmeier-Haack Reaction | 4-Fluoroacetanilide | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | This compound | A one-pot reaction involving formylation, chlorination, and cyclization. niscpr.res.inresearchgate.netchemijournal.com |

Chemical Reactivity and Transformations

The synthetic power of this compound lies in the selective reactivity of its functional groups. The 2-chloro group is susceptible to nucleophilic substitution, while the 3-carbaldehyde group readily undergoes condensation and oxidation/reduction reactions. niscpr.res.inrsc.org

Reactions at the C-2 Position (Nucleophilic Substitution):

Hydrolysis: The chloro group can be hydrolyzed to an oxo group, yielding the corresponding quinolinone derivative, by heating in an acidic medium like aqueous acetic acid. rsc.orgresearchgate.net

Thionation and Thioetherification: The chlorine atom can be replaced by sulfur nucleophiles. Reaction with sodium hydrosulfide (B80085) can produce the corresponding thione. niscpr.res.in Subsequent reaction with alkyl halides can then form various thioethers, which are known to have biological activities. niscpr.res.in

Amination: A variety of nitrogen nucleophiles, such as aminotetrazoles or amino-1,2,4-triazoles, can displace the chlorine atom, providing a route to fused heterocyclic systems. researchgate.net

Reactions at the C-3 Position (Carbaldehyde Transformations):

Condensation Reactions: The aldehyde group is a prime site for condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. rsc.org These products can serve as intermediates for further cyclization reactions to generate fused ring systems like pyrazolo[3,4-b]quinolines. nih.govrsc.org

Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or transformed into an alkoxycarbonyl group. niscpr.res.in Conversely, it can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). chemicalbook.com

Conversion to other Functional Groups: The aldehyde can be converted into a cyano group, offering another synthetic handle for further modifications. niscpr.res.in

The dual reactivity of this compound makes it an essential precursor for creating diverse libraries of quinoline-based compounds for screening in drug discovery and materials science. nih.govresearcher.life

Table 2: Selected Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type | Ref. |

| C-2 Chloro Group | Hydrolysis | 70% Acetic Acid, Heat | 2-Oxo-quinoline (Quinolinone) | rsc.orgresearchgate.net |

| Nucleophilic Substitution | 4-Amino-1,2,4-triazole, K₂CO₃, DMF | 2-(1,2,4-Triazol-4-yl)quinoline | researchgate.net | |

| Thionation | NaSH | 2-Thioxoquinoline (Quinoline-2-thione) | niscpr.res.in | |

| C-3 Carbaldehyde Group | Reduction | Sodium borohydride (NaBH₄), Methanol (B129727) | 3-(Hydroxymethyl)quinoline | chemicalbook.com |

| Condensation | Hydrazine (B178648) Hydrate (B1144303) | 3-(Hydrazonomethyl)quinoline | rsc.org | |

| Condensation & Cyclization | Phenylhydrazine (B124118), Heat | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | nih.govrsc.org | |

| Conversion to Cyano | CAN-NH₃ | 3-Cyanoquinoline | niscpr.res.in |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUFNXARKHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366634 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749920-54-5 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Group at C-3

The aldehyde group at the C-3 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions with Amines and Hydrazines: Schiff Base Formation

The formyl group of 2-chloro-6-fluoroquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases, also known as imines or azomethines. researchgate.net This reaction typically involves heating the aldehyde with the amine or hydrazine (B178648) derivative in a suitable solvent, such as ethanol, often without the need for a catalyst. mdpi.com The formation of the C=N double bond is a fundamental transformation for creating more complex molecules. researchgate.net For instance, reactions with various aniline (B41778) derivatives produce the corresponding N-substituted imines. mdpi.comrsc.org Similarly, condensation with hydrazines and hydrazides yields hydrazones, which can serve as intermediates for further cyclization or derivatization reactions. rsc.orgresearchgate.net

The synthesis of Schiff bases from 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs has been extensively studied. rsc.orgchemicalbook.com For example, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding methanimine (B1209239) derivatives. rsc.org

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Solvent | Conditions |

|---|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | Aniline derivatives | Schiff Base (Imine) | Ethanol | Reflux, 3-7 hours mdpi.com |

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff Base (Imine) | Acetone | Not specified rsc.org |

| 2-chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base (Hydrazone) | Aqueous media with surfactant | Not specified rsc.org |

Conversion to Hydrazide Intermediates

The aldehyde functional group can react with hydrazide compounds to form hydrazone linkages. These reactions are a subset of Schiff base formations. For example, 2-chloroquinoline-3-carbaldehyde derivatives have been condensed with compounds like 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide to create complex molecules containing a hydrazone bridge. researchgate.net The reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate (B1144303) specifically yields 2-chloro-3-(hydrazonomethyl)quinoline, a key hydrazone intermediate that can be used in subsequent reactions. rsc.org These hydrazone intermediates are valuable for constructing fused heterocyclic systems.

Oxidation to Carboxylic Acids (e.g., 2-chloro-6-fluoroquinoline-3-carboxylic acid)

The aldehyde group at the C-3 position can be oxidized to the corresponding carboxylic acid. This transformation results in the formation of 2-chloro-6-fluoroquinoline-3-carboxylic acid. While specific reagents for the direct oxidation of this compound are not detailed in the provided research, the target product, 2-chloro-6-fluoroquinoline-3-carboxylic acid, is a known compound available from chemical suppliers. synquestlabs.combldpharm.com The synthesis of the non-fluorinated analog, 2-chloroquinoline-3-carboxylic acid, has been achieved through an oxidative sequence, supporting the feasibility of this transformation. researchgate.net Standard oxidizing agents are typically employed for such conversions.

Reduction Reactions

The aldehyde group is susceptible to reduction to form the corresponding primary alcohol. The reduction of 2-chloroquinoline-3-carbaldehyde derivatives to (2-chloroquinolin-3-yl)methanol (B155800) has been documented. researchgate.net Reagents such as sodium borohydride (B1222165) are commonly used for this purpose. For instance, the reduction of a related tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol (B129727) successfully yielded the corresponding alcohol. rsc.org This indicates that this compound can be readily reduced to 2-chloro-6-fluoroquinoline-3-methanol, a useful synthetic intermediate. chemicalbook.com

Reactivity of the Chloro Group at C-2

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a variety of nucleophiles. rsc.org

Nucleophilic Aromatic Substitution with Various Nucleophiles (e.g., Amines, Hydrazides, Thiols, Alcohols)

The C-2 chloro group can be replaced by a range of nitrogen, sulfur, and oxygen nucleophiles. mdpi.comresearchgate.net

Amines and Hydrazides: Reaction with amines provides a route to 2-aminoquinoline (B145021) derivatives. For example, heating this compound with 2-aminoethan-1-ol leads to the substitution of the chlorine atom by the amino group. In this specific reaction, the aldehyde first forms a Schiff base with a second molecule of ethanolamine (B43304), and the C-2 chlorine is subsequently displaced by the hydroxyl group of the first ethanolamine molecule, followed by reaction with another ethanolamine molecule at the C2 position. A more direct amination at C-2 can be achieved by first protecting the aldehyde group, for instance as a dioxolane, and then reacting with an amine like 4H-1,2,4-triazol-4-amine in DMF with potassium carbonate. rsc.org Hydrazination can also occur, though in some cases, the reactivity at C-4 may be preferred over C-2 depending on the substrate. mdpi.com

Thiols: Thiolates are effective nucleophiles for displacing the C-2 chlorine. The reaction of 2-chloroquinoline-3-carbaldehydes with alkylthiols affords 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net For example, 2-chloroquinolin-2(1H)-one can be treated with alkanethiols in the presence of sodium ethoxide to yield 4-alkylthio derivatives, demonstrating the reactivity of chloroquinolines with sulfur nucleophiles. mdpi.com

Alcohols: Alkoxides can substitute the chloro group to form 2-alkoxyquinoline derivatives. Treatment of 2-chloroquinoline-3-carbaldehydes with prenyl alcoholate in the presence of potassium t-butoxide results in the corresponding O-prenyl aldehyde.

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes

The conversion of 2-chloroquinoline-3-carbaldehydes to their corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes, also known as 2-quinolones, is a significant transformation. rsc.org This reaction can be achieved by heating the 2-chloro derivative in acetic acid with sodium acetate (B1210297). rsc.org Microwave irradiation has also been employed to facilitate this conversion efficiently. rsc.org For instance, the hydrolysis of 2-chloroquinolines can be achieved using formic acid, which leads to the formation of quinolones. rsc.org

This transformation is a key step as 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are valuable synthons in organic synthesis. rsc.org They serve as precursors for a wide range of heterocyclic compounds with potential biological activities. nih.gov The general reaction scheme is presented below:

General Reaction for the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes

| Reactant | Reagents | Product |

| This compound | Acetic Acid, Sodium Acetate or Formic Acid | 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

Reactivity of the Fluoro Group at C-6

The fluorine atom at the C-6 position of the quinoline ring plays a crucial role in modulating the molecule's electronic properties and provides a site for further chemical modifications.

The fluorine atom is a strongly electronegative element, and its presence on the quinoline ring significantly influences the electron density distribution. As an electron-withdrawing group, the fluoro group at C-6 decreases the electron density of the aromatic system, thereby increasing the electrophilicity of the quinoline ring. masterorganicchemistry.com This makes the ring more susceptible to nucleophilic attack. masterorganicchemistry.com

Conversely, the decreased electron density deactivates the ring towards electrophilic aromatic substitution reactions. libretexts.org The electron-withdrawing nature of the fluoro group enhances the reactivity of the chloro group at the C-2 position towards nucleophilic displacement. wikipedia.org This is a classic example of how substituents on an aromatic ring can modulate its reactivity. masterorganicchemistry.com

The fluoro group at the C-6 position can potentially be displaced by strong nucleophiles under specific reaction conditions, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.org While fluorine is generally considered a poor leaving group in SN2 reactions, in nucleophilic aromatic substitution, its strong electron-withdrawing nature can activate the ring for attack, and in some cases, it can be a better leaving group than other halogens. masterorganicchemistry.com This offers a pathway for introducing a variety of functional groups at the C-6 position. nih.gov

The functionalization of the C-6 position is of interest for the synthesis of novel fluoroquinolone derivatives. nih.govnih.gov For instance, reactions with amines, azoles, and carboxylic acids could lead to new compounds with potentially enhanced biological activities. nih.gov

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. beilstein-journals.org this compound is a valuable substrate for such reactions due to its two distinct reactive sites: the aldehyde group and the chloro substituent. rsc.org

2-Chloroquinoline-3-carbaldehydes are extensively used in MCRs to construct a variety of fused heterocyclic systems. rsc.orgnih.gov For example, they can react with active methylene (B1212753) compounds and aminouracils in the presence of an organocatalyst to yield highly substituted quinoline scaffolds. researchgate.net

One notable application is the synthesis of pyrazolo[3,4-b]quinolines. This involves the initial condensation of the aldehyde group with a hydrazine derivative to form a Schiff base, which then undergoes intramolecular cyclization. rsc.org Another example is the reaction with 2-aminobenzimidazole (B67599) and malononitrile (B47326) in a one-pot procedure to produce benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net The general principle of these MCRs involves the initial reaction at the aldehyde group, followed by a cyclization step that often involves the displacement of the C-2 chloro group. rsc.orgresearchgate.netresearchgate.net

Examples of Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbaldehydes

| Reactants | Catalyst/Conditions | Fused Heterocycle |

| 2-Chloroquinoline-3-carbaldehyde, Phenylhydrazine (B124118) | Pyridine (B92270), Nitrobenzene (heat) | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline |

| 2-Chloroquinoline-3-carbaldehyde, Formamide (B127407), Formic Acid | Ethanol (heat) | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

| 2-Chloroquinoline-3-carbaldehydes, 5,5-Dimethylcyclohexane-1,3-dione, 6-Aminopyrimidine-2,4(1H,3H)-diones | L-proline, Ethanol (reflux) | Dihydrobenzo[b]pyrimido rsc.orgmdpi.comnaphthyridine-2,4(1H,3H)-diones |

| 2-Chloroquinoline-3-carbaldehydes, 2-Aminobenzimidazole, Malononitrile | K2CO3, DMF | Benzo-imidazopyrimido[4,5-b]quinolone derivatives |

Beyond MCRs, this compound can undergo various cyclization reactions. The reaction with sodium azide (B81097) in acetic acid, for instance, leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org

The aldehyde group can also participate in intramolecular cyclization following an initial intermolecular reaction. For example, condensation with phenylhydrazine yields a Schiff base intermediate, which can then cyclize to form a pyrazolo[3,4-b]quinoline system upon heating. rsc.org These reactions highlight the versatility of the aldehyde group in facilitating the formation of new rings.

Development of Novel Therapeutic Agents

The inherent biological properties of the quinoline ring system, a core component of many natural products and synthetic drugs, have spurred extensive research into its derivatives. nih.gov Compounds derived from 2-chloroquinoline-3-carbaldehyde have shown promise in exhibiting a range of pharmacological effects, including anti-tuberculosis, anti-plasmodial, antihistamine, antifungal, anti-HIV, anti-inflammatory, and anti-hypertensive activities. nih.gov The strategic modification of the this compound molecule has been a key focus in the quest for more effective and potent therapeutic agents.

The emergence of antibiotic resistance has created an urgent need for the discovery of new antibacterial agents. Derivatives of this compound have been a focal point of this research, with many synthesized compounds demonstrating notable antibacterial properties. nih.govresearchgate.net

The antibacterial potential of various derivatives has been primarily assessed through in vitro studies against a panel of both Gram-positive and Gram-negative bacteria. For instance, a study investigating novel fluoroquinoline derivatives synthesized from this compound reported activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with inhibition zones (IZ) ranging from 7.3 ± 0.67 to 15.3 ± 0.33 mm at a concentration of 200 μg/mL. nih.gov Another study on Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde showed inhibitory activity against several pathogenic genera, including Rhodococcus, Streptococcus, Staphylococcus, Enterococcus, Bacillus, Shigella, and Proteus. scispace.comumsha.ac.ir The minimum inhibitory concentrations (MICs) for these Schiff bases ranged from 256 to 2048 μg/mL. umsha.ac.ir

Specific derivatives have shown targeted efficacy. For example, compounds synthesized through aromatic nucleophilic substitution on 2-chloroquinoline-3-carbaldehyde and its 8-methyl analog displayed potent activity against two or more bacterial strains. researchgate.net Notably, compounds 6 and 15 in one study exhibited maximum activity against Pseudomonas aeruginosa. researchgate.net While extensive in vitro data is available, detailed in vivo evaluations for derivatives of this compound are less commonly reported in the reviewed literature.

| Bacterial Strain | Inhibition Zone (mm) at 200 μg/mL | Reference |

|---|---|---|

| E. coli | 7.3 ± 0.67 to 15.3 ± 0.33 | nih.gov |

| P. aeruginosa | 7.3 ± 0.67 to 15.3 ± 0.33 | nih.gov |

| S. aureus | 7.3 ± 0.67 to 15.3 ± 0.33 | nih.gov |

| S. pyogenes | 7.3 ± 0.67 to 15.3 ± 0.33 | nih.gov |

To gauge the efficacy of these novel derivatives, their antibacterial activity is often compared to that of standard antibiotics like ciprofloxacin (B1669076). asianpubs.orgresearchgate.net Ciprofloxacin, a well-established fluoroquinolone, is known for its broad-spectrum activity. nih.gov In several studies, newly synthesized compounds have demonstrated activity comparable or even superior to ciprofloxacin against certain bacterial strains.

For example, two compounds, 6 and 15, derived from 2-chloroquinoline-3-carbaldehyde, showed greater activity against Pseudomonas aeruginosa with mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm, respectively, compared to ciprofloxacin's 8.33 ± 0.44 mm at the same concentration. researchgate.net Another derivative, compound 8, was found to be more active against Escherichia coli than ciprofloxacin. researchgate.net However, it is also noted that in some cases, the synthesized derivatives exhibit lower activity than the standard drug. tandfonline.com For instance, some Schiff bases of 2-chloro-3-quinolinecarboxaldehyde showed moderate antibacterial effects, suggesting that further structural modifications could enhance their antimicrobial properties. umsha.ac.ir

| Compound | Bacterial Strain | Inhibition Zone (mm) | Ciprofloxacin Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| Compound 6 | P. aeruginosa | 9.67 ± 1.11 | 8.33 ± 0.44 | researchgate.net |

| Compound 15 | P. aeruginosa | 10.00 ± 0.44 | 8.33 ± 0.44 | researchgate.net |

| Compound 8 | E. coli | 9.00 ± 0.55 (at 300 μg/mL) | Not specified in this comparison | researchgate.net |

The quinoline core is famously present in several antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govnih.gov This has naturally led to the exploration of derivatives of this compound for their antimalarial properties. Research has shown that various quinoline derivatives possess moderate to high in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

One study reported that synthesized quinoline derivatives exhibited IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Specifically, compounds 4b, 4g, 4i, and 12 from this study demonstrated excellent antimalarial activity, comparable to the standard drug chloroquine. nih.gov The development of new quinoline-based compounds is a critical strategy to combat the growing resistance of malaria parasites to existing therapies. nih.gov

The structural similarities between bacterial DNA gyrase and human topoisomerase II have prompted investigations into the anticancer potential of fluoroquinolone derivatives. nih.govmdpi.com These enzymes are crucial for DNA replication, and their inhibition can lead to cell death, a desirable outcome in cancer therapy. Several studies have reported the antiproliferative effects of quinoline derivatives on various cancer cell lines. nih.govresearchgate.net

Derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their anticancer activity. researchgate.net For instance, certain pyridone and coumarin (B35378) derivatives have shown potent antibacterial activity and were also among the most active anticancer compounds, exhibiting a broad range of activity against most of the tumor cell lines tested. researchgate.net The in silico molecular docking analysis of some fluoroquinolines against human topoisomerase IIα has shown promising binding affinities, suggesting their potential as anticancer agents. nih.govresearchgate.net

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of compounds with antioxidant properties a significant area of research. Several derivatives of this compound have been screened for their radical scavenging activity. nih.govresearchgate.net

In one study, the antioxidant potential of novel fluoroquinoline derivatives was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with IC50 values for radical scavenging activity ranging from 5.31 to 16.71 μg/mL. nih.govresearchgate.net Another research effort found that while all synthesized compounds displayed moderate antioxidant activity, one particular compound (compound 7) exhibited the strongest activity. researchgate.net These findings indicate that the this compound scaffold can be modified to produce compounds with significant antioxidant capabilities.

| Compound Series | IC50 (μg/mL) | Reference |

|---|---|---|

| Novel Fluoroquinoline Derivatives | 5.31 to 16.71 | nih.govresearchgate.net |

Antibacterial Activity of this compound Derivatives

Structure-Activity Relationships (SAR)

The biological efficacy of compounds derived from this compound is intricately linked to their chemical structure. The relationships between specific structural features—such as the substituents on the quinoline core, the presence and nature of halogen atoms, and modifications of the aldehyde group—and the resulting biological activity are critical areas of study for designing more potent and selective therapeutic agents.

The biological profile of quinoline-based compounds can be significantly modulated by the introduction of various functional groups onto the heterocyclic ring system. orientjchem.org Research on fluorinated quinoline analogues has shown that the presence of an ester group, in combination with fluorine substitution, is crucial for anticancer activity against triple-negative breast cancer cells. acs.org The hydrolysis of these ester groups leads to a loss of activity, highlighting the importance of this specific substituent. acs.org

Furthermore, the position of substituents plays a key role. In a series of indole-quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring exhibited more potent anticancer activity than those with the substituent at the C-6 position. biointerfaceresearch.com This demonstrates that even minor positional changes of a substituent can have a profound impact on biological efficacy. The versatility of the quinoline nucleus allows it to be combined with other heterocyclic structures, creating hybrid molecules with novel or enhanced pharmacological properties. orientjchem.org

Halogen atoms are fundamental to the biological activity of many quinoline derivatives. The presence of a fluorine atom at the C-6 position is a defining characteristic of the highly potent fluoroquinolone class of antibiotics. nih.gov This substitution is known to significantly increase the potency and improve the pharmacokinetic profile of these drugs. nih.gov In other quinoline-based agents, fluorine and chlorine substituents have been shown to confer impressive efficacy against both chloroquine-susceptible and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The carbaldehyde group at the C-3 position is a highly versatile functional handle that is frequently exploited for the synthesis of new chemical entities. nih.gov As a reactive electrophile, it readily participates in a variety of chemical transformations, including condensation, reduction, and cyclization reactions. nih.gov This has led to the creation of a vast number of derivatives, including fused heterocyclic systems and Schiff bases, with significant therapeutic potential. nih.govnih.gov

For example, this compound has been used as the starting material to synthesize a Schiff base ligand, which, upon coordination with cobalt(II) and zinc(II) ions, formed metal complexes with notable antibacterial and antioxidant activities. nih.gov Similarly, the synthesis of novel ester derivatives from 6-substituted-2-chloroquinoline-3-carbaldehydes has been explored to develop new antibacterial agents. asianpubs.org The derivatization of the aldehyde is a cornerstone strategy for converting this simple building block into complex molecules with diverse and potent biological profiles, targeting conditions from bacterial infections to cancer. nih.govresearchgate.net

| Derivative Type | Reactant/Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Schiff Base Ligand / Metal Complex | Reaction with 2-aminoethan-1-ol, followed by complexation with Co(II) and Zn(II) | Antibacterial, Antioxidant | nih.gov |

| Ester Derivatives | Derivatization with acyl chlorides | Antibacterial | asianpubs.org |

| Fused Heterocycles (e.g., Isothiazolo[5,4-b]-quinolines) | Reaction with sodium sulfide, then hydroxylamine and acetic anhydride | General Biological Activity | researchgate.net |

| 2-(p-tolyloxy)quinoline-3-carbaldehyde | Reaction with p-cresol | Intermediate for further synthesis | researchgate.net |

Mechanisms of Action

Understanding the mechanisms through which derivatives of this compound exert their biological effects is crucial for rational drug design. This involves identifying their molecular targets, such as specific enzymes or receptors, and elucidating the subsequent impact on cellular signaling pathways.

Derivatives of the quinoline scaffold are known to interact with a multitude of biological targets. In the context of antibacterial activity, the primary targets for the widely successful fluoroquinolone drugs are the essential bacterial enzymes DNA gyrase (Topoisomerase II) and Topoisomerase IV . nih.govmdpi.comnih.gov These enzymes are critical for DNA replication, and their inhibition by fluoroquinolones stabilizes breaks in the DNA, blocking replication and leading to bacterial cell death. youtube.comoup.com Molecular docking studies of complexes derived from this compound have supported DNA gyrase as a potential target. nih.gov

In the realm of oncology, quinoline-based molecules have been developed as inhibitors of several key proteins involved in cancer progression. These include receptor tyrosine kinases such as c-Met , vascular endothelial growth factor (VEGF) receptor , and epidermal growth factor (EGF) receptor . orientjchem.orgnih.gov By blocking these receptors, the derivatives can interfere with tumor growth, proliferation, and angiogenesis. nih.gov Other identified anticancer targets for quinoline derivatives include proteins of the Hedgehog-GLI signaling pathway and the drug efflux pump P-glycoprotein . mdpi.comnih.gov

| Biological Target | Therapeutic Area | Mechanism | Reference |

|---|---|---|---|

| DNA Gyrase & Topoisomerase IV | Antibacterial | Inhibition of bacterial DNA replication | nih.govnih.gov |

| c-Met, VEGF, and EGF Receptors | Anticancer | Inhibition of receptor tyrosine kinases | orientjchem.orgnih.gov |

| GLI1 Transcription Factor | Anticancer | Inhibition of the Hedgehog signaling pathway | nih.gov |

| P-glycoprotein | Anticancer | Inhibition of drug efflux pump | mdpi.com |

| Dihydrofolate Reductase B | Antibacterial | Potential target identified via molecular docking | nih.gov |

The interaction of quinoline derivatives with their biological targets initiates a cascade of downstream events, disrupting vital cellular pathways. The inhibition of bacterial DNA gyrase and topoisomerase IV directly halts DNA replication, a bactericidal mechanism of action. mdpi.comyoutube.com

In cancer cells, the inhibition of growth factor receptors like c-Met, VEGFR, and EGFR disrupts major signaling cascades that are often dysregulated in malignancies. These include the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are central regulators of cell survival, proliferation, differentiation, and angiogenesis. nih.gov By blocking these pathways, quinoline derivatives can induce apoptosis and inhibit tumor growth. nih.gov Other research has shown that novel quinoline compounds can exert anticancer effects by downregulating the expression of Lumican, potentially modulating the ERK1/2 and MAPK signaling pathways . mdpi.com Furthermore, interference with the Hedgehog pathway via inhibition of the GLI1 transcription factor represents another avenue through which these compounds can combat cancer. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of quinoline (B57606) derivatives with protein targets. While direct docking studies on 2-Chloro-6-fluoroquinoline-3-carbaldehyde are not extensively documented, research on its derivatives and the broader class of fluoroquinolones provides critical insights into its potential interactions with key enzymes like DNA gyrase and human topoisomerase II.

Molecular docking studies have been crucial in identifying the binding interactions of quinoline derivatives with enzymes that are vital for DNA replication and repair. fortunejournals.comnih.gov These enzymes, such as bacterial DNA gyrase and human topoisomerase II, are primary targets for this class of compounds. nih.gov

For instance, derivatives of this compound have been synthesized and their interactions with bacterial enzymes like E. coli DNA gyrase have been investigated. fortunejournals.com In broader studies on fluoroquinolones, specific amino acid residues have been identified as key to the binding process within human topoisomerase IIα. These include Gln773, Asn770, Lys723, and Trp931, which are involved in forming hydrogen bonds and other interactions with the ligands. acs.org Similarly, docking studies of novel quinolone analogues with DNA gyrase B have shown interactions that could block DNA replication, thereby exerting potent biological activities. nih.govnih.gov The core quinoline structure, often a feature in these docked compounds, plays a significant role in the binding mechanism.

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-protein interaction. mdpi.com Studies on various fluoroquinolones docked with human topoisomerase IIα have yielded a range of binding affinities, suggesting differences in inhibitory potency. fortunejournals.commdpi.com For example, moxifloxacin, a type of fluoroquinolone, has been predicted to be a potent inhibitor based on its favorable binding energy. fortunejournals.com While specific binding affinity data for this compound is not available, the affinities of related compounds provide a valuable reference for its potential efficacy.

| Fluoroquinolone Compound | Binding Affinity (kcal/mol) | Interacting Residue |

|---|---|---|

| Ciprofloxacin (B1669076) | -6.54 | GLN773 |

| Enoxacin (B1671340) | -6.06 | GLN773 |

| Gatifloxacin | -6.86 | GLN773 |

| Lomefloxacin | -6.84 | GLN773 |

| Moxifloxacin | -7.70 | GLN773 |

| Norfloxacin | -6.60 | GLN773 |

| Sarafloxacin | -7.23 | GLN773 |

Data sourced from studies on various fluoroquinolones, illustrating typical binding affinities with the specified protein target. fortunejournals.com

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including reactivity and electronic transitions.

DFT calculations are employed to predict the reactive sites of a molecule by analyzing its electronic properties, such as atomic charges and the molecular electrostatic potential (MEP) surface. For quinoline derivatives, these calculations help identify which parts of the molecule are likely to engage in chemical reactions or intermolecular interactions. nih.gov Studies on related molecules like 6-chloroquinoline (B1265530) have shown that the introduction of a halogen substituent significantly alters the reactive nature of the quinoline moiety. nih.gov The electronegative chlorine, fluorine, nitrogen, and oxygen atoms in this compound are expected to be key reactive centers, influencing its binding with protein targets.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT calculations are used to determine these energy values. For 2-Chloro-7-Methylquinoline-3-carbaldehyde, a closely related compound, the HOMO-LUMO energy gap was calculated to be 3.75 eV for its stable trans conformer, providing an estimate for the electronic characteristics of this class of molecules. nih.gov

| Compound | Method | Basis Set | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans conformer) | DFT/B3LYP | 6-311++G(d,p) | 3.75 |

Data sourced from a computational study on a structurally similar compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the time-dependent behavior of a molecular system, providing detailed information on the stability and conformational changes of a ligand-protein complex. mdpi.combiorxiv.org

MD simulations have been extensively used to study the stability of quinoline derivatives when bound to their target proteins. nih.govdoi.org For example, simulations of fluoroquinolones with the DNA gyrase-DNA complex have been used to understand the molecular mechanism of drug-enzyme association and the subsequent movement of the drug towards the DNA cleavage site. fortunejournals.comfortunejournals.com In these studies, parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are analyzed over time (e.g., 100 ns) to confirm that the ligand forms a stable complex with the protein. mdpi.combiorxiv.org Such simulations performed on quinoline-aminopiperidine inhibitors with the DNA gyrase B subunit have demonstrated the reliability of the binding modes predicted by molecular docking. nih.gov Although specific MD simulation data for this compound is not detailed, the application of this technique to similar quinoline inhibitors confirms its importance in validating and understanding their dynamic interactions with biological targets like DNA gyrase and topoisomerases. nih.govbiorxiv.org

Evaluation of Ligand-Protein Complex Stability Over Time

Molecular dynamics (MD) simulations are a crucial tool for understanding the stability of a ligand-protein complex once a potential binding pose has been identified through molecular docking. While specific MD simulation studies for this compound are not extensively detailed in the available literature, the established methodology for similar fluoroquinolone derivatives provides a clear framework for how such an evaluation would proceed. semanticscholar.org

Energy Minimization: The initial structure of the complex undergoes energy minimization to relax the system and remove any steric clashes or unfavorable geometries. semanticscholar.org

Heating: The system is gradually heated from a low temperature to a physiological temperature (e.g., 310 K) to introduce kinetic energy and allow the molecules to move. semanticscholar.org

Equilibration: The system is allowed to equilibrate at the target temperature and pressure. During this phase, parameters such as temperature, pressure, density, and the root-mean-square deviation (RMSD) of the protein backbone are monitored to ensure the system has reached a stable state. semanticscholar.org

Analysis of the MD trajectory provides insights into how strongly the ligand is bound and whether the initial docked pose is maintained over time, which is a critical indicator of the compound's potential efficacy.

Drug Likeness and Pharmacokinetic Property Predictions (in silico)

In silico tools are invaluable for predicting the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. These predictions for this compound and its analogs suggest favorable drug-like characteristics.

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:

Molecular weight (MW) less than 500 Daltons.

Logarithm of the partition coefficient (LogP) not over 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

This compound adheres well to these rules. An analysis of its properties is presented in the table below.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Formula | C₁₀H₅ClFNO sigmaaldrich.com | - | - |

| Molecular Weight | 209.60 g/mol sigmaaldrich.com | < 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N in quinoline, O in aldehyde) | ≤ 10 | Yes |

| Predicted LogP | ~3.0 uni.lu | ≤ 5 | Yes |

The LogP value is an estimate based on the closely related compound 2-chloro-6-fluoroquinoline-3-carbonitrile (B1356013).

As the table demonstrates, this compound does not violate any of Lipinski's rules, suggesting it has a high potential for good oral bioavailability.

ADMET prediction is crucial for evaluating the viability of a drug candidate. Studies on various derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) indicate that this class of compounds generally possesses reliable ADME properties. researchgate.netasianpubs.org Computational models can predict a range of these characteristics:

Absorption: Given its compliance with Lipinski's Rule of Five, the compound is predicted to have good absorption characteristics.

Distribution: In silico models for fluoroquinolone derivatives have been used to predict their plasma protein binding rate, a key factor in their distribution within the body. semanticscholar.org

Metabolism: Predictions can identify potential sites of metabolic activity on the molecule, helping to anticipate its metabolic fate.

Excretion: While specific data is limited, these models can estimate the likely routes of excretion.

Toxicity: Computational tools can screen for potential toxicity, including genotoxicity and other adverse effects. For instance, studies on related fluoroquinolones have evaluated their potential for genotoxicity and their environmental biodegradability. semanticscholar.org

These in silico assessments are critical for prioritizing compounds and guiding further experimental studies.

Spectroscopic Analysis and Structural Characterization in Computational Context

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in corroborating and interpreting experimental spectroscopic data.

Computational methods can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule. For this compound, these predictions would align with key structural features.

IR Spectroscopy: The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1690 cm⁻¹. researchgate.net The C-Cl stretching vibration would be observed at a lower frequency, generally around 847 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations are also expected within the 1450-1520 cm⁻¹ range. researchgate.net

¹H NMR Spectroscopy: In the proton NMR spectrum, the aldehyde proton (CHO) is expected to produce a characteristic singlet at a downfield chemical shift, typically between δ 10.3 and 10.4 ppm. researchgate.net The protons on the quinoline ring system would appear as a complex pattern of multiplets in the aromatic region (approximately δ 7.2-8.6 ppm). researchgate.net

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for each of the 10 carbon atoms in the molecule, with the aldehyde carbonyl carbon being the most downfield.

While specific crystallographic data for this compound is not available, extensive studies on closely related analogs like 2-Chloro-6-methylquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) provide a reliable model for its solid-state structure. researchgate.netnih.govresearchgate.net

These studies consistently reveal that the quinoline fused-ring system is essentially planar. researchgate.netnih.gov The formyl (aldehyde) group, however, is typically found to be slightly twisted out of this plane. For example, in the methyl analog, the C—C—C—O torsion angle is reported to be 13.5°, indicating a slight deviation from planarity. researchgate.net Similarly, the methoxy (B1213986) analog shows a planar quinoline ring with a slight bend in the formyl group. nih.gov

The crystal packing of these related molecules is stabilized by various intermolecular interactions, including π–π stacking between the quinoline rings of adjacent molecules. researchgate.net

Below is a summary of crystal data for a closely related analog, 2-Chloro-6-methylquinoline-3-carbaldehyde. researchgate.net

| Parameter | Value |

| Formula | C₁₁H₈ClNO |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 5.944 |

| b (Å) | 3.9210 |

| c (Å) | 20.390 |

| β (°) | 101.377 |

| Volume (ų) | 465.9 |

| Z | 2 |

This data provides a strong basis for what would be expected from an experimental X-ray crystallographic analysis of this compound.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Compound Characterization

Spectroscopic techniques are indispensable tools for the detailed characterization of novel compounds like 2-Chloro-6-fluoroquinoline-3-carbaldehyde. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would provide key information about the number of different types of protons and their neighboring environments.

The expected ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons on the quinoline (B57606) ring system. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

The aromatic protons on the quinoline ring would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom at the C6 position. The proton at the C4 position is expected to be a singlet, appearing downfield due to the anisotropic effect of the quinoline ring and the electron-withdrawing nature of the adjacent chlorine and aldehyde groups. The protons on the benzo-fused ring (at positions 5, 7, and 8) would show characteristic coupling patterns (doublets or multiplets) that would allow for their specific assignment. The fluorine substitution at C6 would further influence the chemical shifts and coupling constants of the neighboring protons, particularly H5 and H7.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1680-1710 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹ (often appearing as two weak bands), respectively. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibration is expected to appear as a strong band in the 1000-1400 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 2,6-dichloro-3-formyl quinoline displays characteristic peaks at 3050 cm⁻¹ (aromatic C-H stretch), 1693 cm⁻¹ (C=O stretch), 1628 cm⁻¹ (C=C stretch), and 1038 cm⁻¹ (C-Cl stretch). researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₅ClFNO), the molecular weight is 209.60 g/mol . acs.org

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom. Fragmentation of the molecular ion could involve the loss of the formyl group (CHO), a chlorine atom (Cl), or other small molecules, leading to the formation of fragment ions that can help to confirm the structure of the compound. For instance, a predicted mass spectrum for the related compound 2-chloro-6-fluoroquinoline-3-carbonitrile (B1356013) shows a prominent [M+H]⁺ peak. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. They are also vital for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. The synthesis of quinoline derivatives is often monitored by TLC. researchgate.nettandfonline.com

In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the progress of the reaction can be visualized. scispace.com The product, being a different compound from the reactants, will have a different retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material disappears and a new spot corresponding to the product appears and its intensity no longer increases. The purity of the isolated product can also be assessed by the presence of a single spot on the TLC plate. For a series of related quinoline derivatives, Rf values were determined using a solvent system of chloroform (B151607) and ethyl acetate. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values based on the proposed empirical formula.

For this compound, the empirical formula is C₁₀H₅ClFNO. acs.org The calculated elemental composition would be:

Carbon (C): 57.29%

Hydrogen (H): 2.40%

Chlorine (Cl): 16.91%

Fluorine (F): 9.06%

Nitrogen (N): 6.68%

Oxygen (O): 7.63%

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Strategies

The predominant method for synthesizing 2-chloroquinoline-3-carbaldehydes, including the 6-fluoro derivative, is the Vilsmeier-Haack reaction. nih.govijsr.netresearchgate.net This reaction typically involves treating a substituted acetanilide (B955) with a Vilsmeier reagent, which is formed from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govchemijournal.comrsc.org The process involves cyclization of the acetanilide via a multicomponent reaction that includes chlorination and formylation. researchgate.net

While effective, the Vilsmeier-Haack reaction often requires harsh conditions, such as high temperatures and the use of potent reagents like POCl₃, which can present environmental and handling challenges. nih.govijsr.net Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic strategies. The exploration of green chemistry principles is paramount, focusing on alternative catalysts and reaction media. For instance, research into related quinoline (B57606) syntheses has demonstrated the use of microwave irradiation to accelerate reactions and the use of eco-friendly catalysts and solvents, which could be adapted for this specific compound. nih.govrsc.orgresearchgate.net The development of one-pot syntheses and multi-component reactions under milder conditions continues to be a significant goal to improve yield, reduce waste, and simplify purification processes. chemijournal.comresearchgate.net

Table 1: Overview of Synthetic Methodologies for 2-Chloroquinoline-3-carbaldehydes

| Method | Reagents | Conditions | Key Features | Citations |

| Vilsmeier-Haack Reaction | Substituted Acetanilide, DMF, POCl₃/PCl₅ | Heating (e.g., 60-120°C) | Well-established, versatile for various substitutions. | nih.govijsr.netchemijournal.comrsc.org |

| Microwave-Assisted Synthesis | 2-chloro-3-formylquinolines, Acetic Acid, Sodium Acetate (B1210297) | Microwave irradiation (320 W) | Used for converting the chloro-aldehyde to an oxo-aldehyde; suggests potential for accelerating synthesis steps. | nih.govrsc.org |

Exploration of Broader Biological Activities and Therapeutic Applications

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net Derivatives have shown potential as antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgresearchgate.net

Consequently, 2-Chloro-6-fluoroquinoline-3-carbaldehyde is an attractive starting point for synthesizing novel therapeutic agents. The aldehyde and chloro functionalities serve as reactive handles for diversification, allowing for the construction of extensive libraries of derivatives. nih.govrsc.org For example, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized into thiophene-containing compounds that exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus Niger. rsc.org Another study detailed the synthesis of cobalt (II) and zinc (II) complexes from this compound, which demonstrated notable antibacterial and antioxidant properties. nih.gov

Future research will focus on expanding this portfolio. The systematic modification of the quinoline core and the aldehyde group can lead to the discovery of compounds with enhanced potency and selectivity for various biological targets, including enzymes like DNA gyrase and topoisomerase, which are often targeted by quinolone antibiotics. nih.govrsc.org

Overcoming Challenges in Optimizing Pharmacokinetic Properties of Derivatives

A significant hurdle in translating promising derivatives of this compound into viable drug candidates lies in optimizing their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Metabolic Stability of the Aldehyde Group

The aldehyde functional group, while synthetically useful, is often a liability in drug design due to its metabolic instability. ingentaconnect.com Aldehydes are susceptible to in vivo oxidation to carboxylic acids by enzymes like aldehyde dehydrogenases, or reduction to alcohols by aldo-keto reductases. ingentaconnect.com This rapid metabolism can lead to a short half-life and low systemic exposure, precluding their use in many therapeutic applications. ingentaconnect.com

Advanced Computational Modeling for Drug Design and Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. For quinoline-based compounds, methods like Density Functional Theory (DFT) and molecular docking are increasingly used to predict molecular properties, understand structure-activity relationships (SAR), and model interactions with biological targets. researchgate.net

Studies have already been conducted on 2-chloroquinoline-3-carbaldehyde and its derivatives. For instance, DFT analysis has been used to investigate the vibrational spectroscopy and chemical reactivity of the parent compound. researchgate.net In another study, computational methods were employed to analyze metal complexes derived from this compound, complementing experimental findings on their biological activity. nih.gov Molecular docking studies with derivatives have also been performed to predict binding affinity with enzymes like E. coli DNA gyrase, helping to elucidate their mechanism of action. rsc.org

Future research will undoubtedly leverage more advanced computational modeling. These approaches can guide the rational design of new derivatives with improved potency and better pharmacokinetic properties before they are synthesized, saving time and resources. Predicting metabolic liabilities, toxicity, and off-target effects through in silico models will be crucial for prioritizing the most promising candidates for further development.

Application in Materials Science and Other Fields (e.g., Agrochemicals)

Beyond pharmaceuticals, the quinoline scaffold is finding applications in other technological areas. The unique chemical and electronic properties of quinoline derivatives make them candidates for use in functional materials and agrochemicals. researchgate.net

In the field of agrochemicals, quinoline derivatives have shown significant potential as fungicides, herbicides, and insecticides. acs.orgnih.govbenthamdirect.com The growing need for new, effective crop protection agents makes this a promising area of research. researchgate.netingentaconnect.com Given that related halogenated compounds are used in the production of pesticides, this compound represents a valuable building block for creating novel agrochemicals. wikipedia.org Future work would involve synthesizing derivatives and screening them for activity against various plant pathogens and pests.

In materials science, quinoline derivatives have been investigated for applications in photovoltaic cells and as functional materials due to their electronic properties. researchgate.net The potential for creating organosilane derivatives linked to triazoles has also been explored, which could have applications as chemosensors for detecting heavy metal ions like mercury (Hg²⁺). rsc.org The exploration of this compound in the synthesis of novel dyes, polymers, and electronic materials remains a largely untapped but potentially fruitful area of future research.

Q & A

Q. How can the synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde be optimized under alkaline conditions?

Methodological Answer: The compound is synthesized via a base-mediated condensation reaction. A typical protocol involves reacting equimolar amounts of the aldehyde precursor with a ketone (e.g., p-methoxyacetophenone) in ethanol under alkaline conditions (40% NaOH). Stirring for 48 hours at room temperature, followed by acidification with HCl and crystallization from ethanol, yields the product . Key parameters for optimization include:

- Reaction time : Extended stirring (up to 72 hours) may improve yields.

- Temperature : Mild heating (40–50°C) can accelerate the reaction.

- Molar ratios : A slight excess of the ketone (1.2 eq.) may reduce side reactions.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Crystallization from ethanol is a standard method . Alternatives include:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4).

- Recrystallization : Ethanol/water mixtures (70:30) enhance purity.

- HPLC : For high-purity applications, reverse-phase C18 columns with acetonitrile/water mobile phases are effective.

Q. Which analytical methods are reliable for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and substituent positions (e.g., similar quinoline derivatives in ).

- NMR spectroscopy : H and C NMR confirm the aldehyde proton (δ 10.2–10.5 ppm) and aromatic fluorine/chlorine coupling patterns.

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 225.02).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields between alkaline and phosphorus pentachloride (PCl5_55) synthesis routes?

Methodological Answer: Contradictions arise from divergent reaction mechanisms:

- Alkaline route : Prolonged stirring ensures complete enolate formation but risks hydrolysis .

- PCl route : Faster activation of carbonyl groups but may generate chlorinated by-products .

Steps for Analysis:

Monitor intermediates via TLC or in situ IR spectroscopy.

Quantify by-products (e.g., HCl or phosphorylated species) using ion chromatography.

Compare activation energies via computational modeling (DFT studies).

Q. What strategies enhance the antibacterial activity of quinoline-3-carbaldehyde derivatives?

Methodological Answer: Derivatization focuses on modifying the aldehyde group and halogen substituents:

- Chalcone synthesis : Condense with substituted acetophenones to form α,β-unsaturated ketones, enhancing antibacterial potency .

- Fluorine/chlorine tuning : Replace 6-fluoro with electron-withdrawing groups (e.g., nitro) to improve target binding .

- Hybrid molecules : Link to known pharmacophores (e.g., piperazine) via Schiff base formation.

Example Protocol:

React this compound with p-nitroacetophenone in ethanol/NaOH.

Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Q. How can computational docking studies predict the bioactivity of quinoline-3-carbaldehyde derivatives?

Methodological Answer:

Target selection : Identify bacterial enzymes (e.g., DNA gyrase) from structural databases (PDB).

Ligand preparation : Optimize derivative geometries using Gaussian or Avogadro.

Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities.

Validation : Compare docking scores with experimental MIC values (e.g., derivatives in ).

Q. What safety protocols mitigate risks when handling hazardous by-products during synthesis?

Methodological Answer:

Q. How can crystallographic data resolve ambiguities in the molecular conformation of quinoline derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。